molecular formula C16H18ClNO2 B1454948 (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 87004-78-2

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No.: B1454948
CAS No.: 87004-78-2
M. Wt: 291.77 g/mol
InChI Key: CEXFHIYDTRNBJD-XFULWGLBSA-N
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Description

Historical Context and Development

The development of (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride emerged from the broader field of amino acid ester chemistry, which gained prominence in the mid-20th century as researchers sought efficient methods for peptide synthesis and pharmaceutical intermediate preparation. The compound represents a stereospecific derivative of phenylalanine, an essential amino acid first isolated from lupine seedlings in 1879. The specific R-configuration of this benzyl ester derivative was developed as part of efforts to create chiral building blocks for asymmetric synthesis and pharmaceutical applications.

The synthesis methodology for this compound evolved from traditional esterification techniques, where researchers recognized the need for stereoselective approaches to obtain enantiomerically pure products. Early synthetic routes involved the esterification of (R)-2-amino-3-phenylpropanoic acid with benzyl alcohol, facilitated by strong acid catalysts such as hydrochloric acid under reflux conditions. This development paralleled the broader advancement in chiral chemistry during the late 20th century, when the pharmaceutical industry increasingly emphasized the importance of stereochemical purity in drug development.

The compound's emergence as a research tool coincided with advances in asymmetric synthesis and the growing understanding of chirality's role in biological activity. Researchers began utilizing this specific enantiomer to investigate structure-activity relationships and to develop more effective pharmaceutical compounds. The hydrochloride salt form was adopted to enhance the compound's stability and solubility characteristics, making it more suitable for various research applications and synthetic procedures.

Nomenclature and Structural Classification

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 87004-78-2, which uniquely identifies this specific stereoisomer. The molecular formula is represented as C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 grams per mole.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the class of chiral amino acid derivatives, specifically functioning as an ester derivative of phenylalanine. The presence of the benzyl protecting group on the carboxyl functionality classifies it as a benzyl ester, while the hydrochloride salt formation categorizes it as an amino acid hydrochloride salt. The R-configuration designation indicates the absolute stereochemistry at the chiral center, following Cahn-Ingold-Prelog priority rules.

Property Value
Chemical Abstracts Service Number 87004-78-2
Molecular Formula C₁₆H₁₈ClNO₂
Molecular Weight 291.77 g/mol
International Union of Pure and Applied Chemistry Name benzyl (2R)-2-amino-3-phenylpropanoate hydrochloride
InChI Key CEXFHIYDTRNBJD-XFULWGLBSA-N
PubChem Compound Identifier 69754176

The compound's structural framework consists of a phenylmethyl (benzyl) group attached to the carboxyl carbon via an ester linkage, an amino group at the alpha position, and a benzyl side chain characteristic of phenylalanine derivatives. The stereochemical descriptor (R) specifically refers to the configuration around the alpha carbon, distinguishing it from its (S)-enantiomer counterpart. This stereochemical distinction is crucial for the compound's biological activity and synthetic utility.

The hydrochloride salt formation involves protonation of the amino group, creating a stable ionic compound that enhances solubility in polar solvents and facilitates handling and storage. This salt form is particularly important for pharmaceutical applications where aqueous solubility and stability are paramount considerations.

Significance in Organic Chemistry and Biochemistry

This compound occupies a position of considerable importance in both organic chemistry and biochemistry, serving multiple roles as a synthetic intermediate, research tool, and pharmaceutical precursor. In organic chemistry, the compound functions as a versatile chiral building block for the synthesis of complex molecules, particularly in the construction of peptides and pharmaceutical compounds. Its utility stems from the combination of protected amino and carboxyl functionalities, which allow for selective modifications and coupling reactions.

The compound's significance in medicinal chemistry is particularly noteworthy, where it serves as a precursor for the synthesis of compounds targeting neurological disorders. Research has demonstrated its utility in the development of pharmaceutical compounds where stereochemical purity is essential for therapeutic efficacy. The benzyl ester protecting group can be selectively removed under mild conditions, allowing for the liberation of the free carboxylic acid when required for biological activity or further synthetic transformations.

In biochemical research, this compound has found applications in protein engineering studies, where it is utilized in the modification of proteins to enhance their stability and functionality. The chiral nature of the compound makes it particularly valuable for investigating structure-activity relationships and for understanding the role of stereochemistry in biological systems. Research has shown that the R-configuration can exhibit different biological properties compared to its S-enantiomer, making it an important tool for studying enantioselective biological processes.

The compound also plays a role in peptide synthesis applications, where it can be incorporated into peptide sequences through standard coupling procedures. Its use in solution-phase peptide synthesis has been documented, where it serves as both a building block and a protecting group strategy. The benzyl ester functionality provides orthogonal protection to other commonly used protecting groups, allowing for selective deprotection strategies in complex synthetic sequences.

Application Area Specific Use Key Advantage
Pharmaceutical Development Neurological disorder drug synthesis Stereochemical purity
Protein Engineering Protein stability enhancement Chiral selectivity
Peptide Synthesis Building block incorporation Orthogonal protection
Biochemical Research Structure-activity studies Enantiomeric specificity
Organic Synthesis Chiral intermediate Versatile functionality

Recent research has expanded the applications of this compound to include its use as a starting material for the synthesis of more complex pharmaceutical intermediates. The compound's role in asymmetric synthesis has been particularly significant, where its inherent chirality can be transferred to other molecular frameworks through various synthetic transformations. This capability has made it valuable in the synthesis of enantiomerically pure compounds where traditional resolution methods would be impractical or inefficient.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFHIYDTRNBJD-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Esterification of (R)-3-Phenylisoserine Hydrochloride

  • The starting material, (2R,3S)-3-Phenylisoserine hydrochloride, is reacted with absolute ethanol in the presence of sulfuric acid.
  • The reaction is conducted at 45–55°C for 7–8 hours.
  • The esterification converts the acid to its ethyl ester, forming (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester hydrochloride.
  • Reaction progress is monitored by HPLC to ensure unreacted starting material is below 0.5%.

Selective Benzylation of the Hydroxyl Group

  • The ethyl ester is subjected to benzylation using sodium hydride as a base and benzyl bromide as the benzylating agent.
  • The reaction is carried out in an organic solvent such as an alcohol (C1 to C4) or a ketone (C3 to C8), typically at 0–35°C.
  • This step selectively protects the hydroxyl group by forming the benzyl ether, yielding (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ester.
  • The temperature control is critical to avoid side reactions and maintain stereochemistry.

De-esterification and Deprotection

  • The benzylated ester undergoes de-esterification using aqueous base solutions such as LiOH, NaOH, KOH, or carbonates (Na2CO3, K2CO3).
  • The reaction is performed at 0–35°C, often at room temperature for convenience.
  • This step removes the ester group, yielding the free acid with the benzyl-protected hydroxyl.
  • Subsequent purification involves organic solvent extraction and crystallization to isolate the product.

Formation of Hydrochloride Salt

  • The purified benzyl 2-amino-3-phenylpropanoate is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid.
  • Crystallization of the hydrochloride salt improves purity and stability.
  • This salt form is important for pharmaceutical applications, including as an intermediate in the synthesis of solriamfetol, a drug for narcolepsy treatment.

Purification Techniques

  • Purification is achieved through selective crystallization and solvent extraction.
  • Organic acids (aliphatic or aromatic monocarboxylic acids) are used to form organic salts that help separate impurities such as phenylalaninol and bis-adduct impurities.
  • The differences in solubility between the desired product and impurities allow effective removal during crystallization.
  • Water extraction under basic conditions is used to remove inorganic by-products, while acidic conditions favor salt formation of the product.

Reaction Conditions and Solvents

Step Reagents/Conditions Temperature (°C) Solvents Notes
Esterification Absolute ethanol, sulfuric acid 45–55 Ethanol 7–8 hours, monitored by HPLC
Benzylation Sodium hydride, benzyl bromide 0–35 Alcohols (C1–C4), ketones (C3–C8) Selective benzylation of hydroxyl
De-esterification LiOH, NaOH, KOH, Na2CO3, or K2CO3 0–35 Water-organic solvent mixture Room temperature preferred
Salt Formation Aqueous HCl Ambient Water Crystallization of hydrochloride salt

Research Findings and Analytical Data

  • The stereochemical purity is maintained throughout the process by conducting reactions at controlled temperatures and using selective reagents.
  • High-performance liquid chromatography (HPLC) is crucial for monitoring reaction progress and purity.
  • Infrared spectroscopy (IR) and high-resolution mass spectrometry (HR-MS) confirm the structure and purity of intermediates and final products.
  • Purity of the hydrochloride salt is typically above 98%, with impurity levels below 0.15% by weight, ensuring pharmaceutical-grade quality.

Summary Table of Preparation Stages

Stage No. Description Key Reagents/Conditions Outcome
1 Esterification (2R,3S)-3-Phenylisoserine HCl, EtOH, H2SO4 Ethyl ester formation
2 Selective Benzylation NaH, BnBr, organic solvent Benzyl ether formation
3 De-esterification and Deprotection Aqueous base (LiOH, NaOH, etc.), room temp Free acid with benzyl protection
4 Hydrochloride Salt Formation Aqueous HCl, crystallization (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzylamines or benzyl alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals. The presence of the benzyl group enhances its reactivity and selectivity, making it a preferred choice for synthesizing compounds with specific stereochemical configurations.

Synthesis Methods
The compound can be synthesized through various methods, typically involving the reaction of benzylamine with phenylpropanoic acid derivatives. The hydrochloride form improves solubility and stability, facilitating its use in biological applications.

Biological Applications

Enzyme-Substrate Interactions
In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to amino acids allows researchers to investigate how modifications to amino acid structures can impact protein assembly and function.

Pharmacological Potential
This compound has garnered interest in medicinal chemistry due to its potential biological activities. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and neurological functions. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Industrial Applications

Production of Fine Chemicals
In the chemical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique chiral configuration allows for the synthesis of enantiomerically pure compounds, which are increasingly important in drug development due to their specific biological activities.

Case Studies

Stereoselective Synthesis of β-Lactam Derivatives
A notable application of this compound is its role in the stereoselective synthesis of β-lactam-containing pseudopeptides. Research indicates that using this compound under specific reaction conditions can yield higher isolated yields compared to traditional methods . The ability to produce β-lactam derivatives is significant due to their relevance in antibiotic development.

Modulation of Immune Responses
Another case study highlights the compound's potential as an antagonist of lymphocyte function-associated antigen 1/intracellular adhesion molecule 1 (LFA-1/ICAM-1). This interaction plays a critical role in immune response modulation, suggesting that this compound could be beneficial in treating conditions such as dry eye syndrome.

Mechanism of Action

The mechanism by which ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

The following table summarizes key structural and physicochemical differences between (R)-benzyl 2-amino-3-phenylpropanoate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Substituents CAS No. Source
(R)-Benzyl 2-amino-3-phenylpropanoate·HCl C₁₆H₁₈ClNO₂ 291.77 Benzyl None 58780-66-8
(R)-Methyl 2-amino-3-phenylpropanoate·HCl C₁₀H₁₄ClNO₂ 215.7 Methyl None 13033-84-6
(R)-Ethyl 2-amino-3-phenylpropanoate·HCl C₁₁H₁₆ClNO₂ 229.7 Ethyl None 63060-94-6
tert-Butyl (2S)-2-amino-3-phenylpropanoate·HCl C₁₃H₂₀ClNO₂ 257.76 tert-Butyl None 19881-53-9
(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate·HCl C₁₇H₂₀ClNO₄S 369.86 Benzyl 3-Methylsulfonylphenyl 2049127-88-8
Key Observations:

Ester Group Influence :

  • Benzyl esters (e.g., and ) exhibit higher molecular weights and enhanced steric bulk compared to methyl or ethyl esters (). This bulkiness may reduce solubility in polar solvents but improve stability in acidic/basic conditions .
  • tert-Butyl esters () are often employed as protecting groups in peptide synthesis due to their resistance to hydrolysis under standard cleavage conditions (e.g., trifluoroacetic acid) .

This modification could enhance binding affinity in enzyme inhibition studies or alter pharmacokinetic properties .

Physicochemical and Handling Properties

Property (R)-Benzyl Ester·HCl () (R)-Ethyl Ester·HCl () tert-Butyl Ester·HCl ()
Solubility Not explicitly reported Likely higher in polar solvents Requires warming (37°C) and sonication for solubility
Storage Conditions Not specified Standard RT or -20°C -20°C for long-term stability
Stability Stable under dry conditions Comparable Hydrolytically stable
  • Benzyl vs. Ethyl Esters : The benzyl group’s hydrophobicity may reduce aqueous solubility compared to ethyl esters, which are more polar due to the shorter alkyl chain .
  • tert-Butyl Esters : Their stability under acidic conditions makes them ideal for stepwise peptide synthesis, whereas benzyl esters might require harsher conditions for deprotection .

Biological Activity

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its effects.

This compound can be synthesized through various methods, typically involving the reaction of benzylamine with phenylpropanoic acid derivatives. The hydrochloride salt form enhances solubility and stability, making it more suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and neurological functions.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have shown that this compound can produce effects similar to traditional antidepressants in animal models, suggesting a role in mood enhancement.
  • Neuroprotective Properties : There is evidence that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.
  • Anti-inflammatory Activity : Preliminary findings indicate that the compound may reduce inflammation markers in vitro, pointing towards potential therapeutic applications in inflammatory diseases.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound led to a significant reduction in immobility time during forced swim tests, indicating an antidepressant effect comparable to fluoxetine .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in decreased cell death and maintained cellular viability, suggesting neuroprotective properties.

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
Antidepressant-like EffectsReduced immobility in mice
Neuroprotective PropertiesDecreased cell death under stress
Anti-inflammatory ActivityReduced inflammation markers

Q & A

Basic: What are the key considerations for synthesizing (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, use chiral starting materials (e.g., L-alanine derivatives) and stereoselective coupling reagents like HATU or EDC. Protecting groups such as Boc (tert-butoxycarbonyl) are critical to prevent racemization during synthesis . Purification via recrystallization or chiral chromatography (e.g., using polysaccharide-based columns) ensures enantiomeric excess >98%. Monitor optical rotation and confirm stereochemistry with polarimetry or chiral HPLC .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Standardize assays using reference inhibitors (e.g., AChE/BChE-IN-3 hydrochloride for enzyme studies ) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50). Perform structure-activity relationship (SAR) studies to identify critical functional groups influencing activity. Cross-reference findings with analogs like (S)-Benzyl derivatives to isolate stereochemical effects .

Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

  • HPLC/UV: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>95% by area normalization) .
  • NMR: Confirm structure via 1H/13C NMR, focusing on benzyl ester protons (δ 5.1–5.3 ppm) and chiral center signals .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]+ and chloride adducts .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (±0.4%) .

Advanced: What strategies are effective in elucidating the stereochemical stability of this compound under various storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months and analyze enantiomeric excess (ee) via chiral HPLC. Compare with controls at -20°C .
  • pH Stability Testing: Assess racemization rates in buffered solutions (pH 3–9) using polarimetry or circular dichroism (CD). Acidic conditions often accelerate degradation .
  • Solid-State Analysis: Use X-ray crystallography to evaluate crystal packing effects on stability. Amorphous forms may show higher racemization rates than crystalline .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, which can cause inflammation or severe irritation .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which may irritate the respiratory tract .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How does the benzyl ester group influence the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:
The benzyl ester enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. In vivo, esterases hydrolyze the ester to release the active amino acid derivative. Compare plasma half-lives of the ester vs. free acid using LC-MS/MS in rodent models. Modify the ester (e.g., para-nitrobenzyl) to tune hydrolysis rates for sustained release .

Basic: What are the documented applications of this compound in pharmacological research?

Methodological Answer:

  • Enzyme Inhibition: Acts as a precursor for chiral ligands targeting proteases or kinases .
  • Drug Delivery: The benzyl ester serves as a prodrug moiety for amino acid-based therapeutics (e.g., anticonvulsants) .
  • Peptide Synthesis: Used to introduce phenylalanine analogs with tailored stereochemistry into peptide chains .

Advanced: What computational modeling approaches are suitable for predicting interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes like AChE. Validate with free energy calculations (MM-GBSA) .
  • QSAR: Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methylsulfonyl groups) with activity .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride
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(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

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